molecular formula C19H24N2O2S B6625156 3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide

3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide

Cat. No.: B6625156
M. Wt: 344.5 g/mol
InChI Key: RIWJMOKAMWKVAR-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydroxyphenyl group, a thiophenylmethyl group, and a piperidinyl group, making it a versatile molecule for chemical modifications and biological studies.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-18-4-1-15(2-5-18)3-6-19(23)20-17-7-10-21(11-8-17)13-16-9-12-24-14-16/h1-2,4-5,9,12,14,17,22H,3,6-8,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWJMOKAMWKVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC=C(C=C2)O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with thiophen-3-ylmethyl bromide in the presence of a base such as potassium carbonate to yield N-(thiophen-3-ylmethyl)piperidin-4-amine.

  • Coupling with Hydroxyphenyl Group: : The next step involves coupling the piperidine intermediate with 4-hydroxybenzoyl chloride. This reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane to form the desired amide bond.

  • Final Product Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate the reaction rates.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing protein-ligand interactions and studying enzyme mechanisms.

Medicine

In medicine, 3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility allows for the production of various derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active site residues of enzymes, while the thiophenylmethyl group can engage in π-π interactions with aromatic amino acids. The piperidinyl group provides additional binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propanamide
  • 3-(4-hydroxyphenyl)-N-[1-(furan-3-ylmethyl)piperidin-4-yl]propanamide
  • 3-(4-hydroxyphenyl)-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]propanamide

Uniqueness

Compared to similar compounds, 3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide stands out due to the presence of the thiophenylmethyl group, which can enhance its binding affinity and specificity towards certain biological targets. This unique feature may contribute to its potential as a lead compound in drug discovery.

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